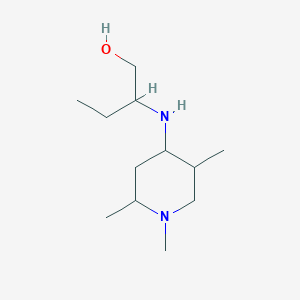

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol

Description

Properties

IUPAC Name |

2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-5-11(8-15)13-12-6-10(3)14(4)7-9(12)2/h9-13,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQREXVGAWIWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1CC(N(CC1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.

Methylation: The piperidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the three methyl groups at the 1, 2, and 5 positions.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as butan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Structural and Functional Insights

Piperidine Core Modifications: Unlike simpler piperidine derivatives (e.g., 4-aminopiperidine), the target compound features three methyl groups on the piperidine ring, which likely enhance steric hindrance and alter binding affinity in biological systems . The butan-1-ol side chain introduces a hydroxyl group, distinguishing it from non-polar analogs like 1-(2-hydroxyethyl)piperidine. This polarity may influence solubility and pharmacokinetic behavior .

Amino Alcohol Moieties: Compared to dexpanthenol, a widely used amino alcohol in cosmetics, this compound lacks the carboxylic acid and β-alanine components, limiting its utility in vitamin-related pathways .

Synthetic Utility :

- The compound’s discontinued status contrasts with commercially available analogs like 1-(2-hydroxyethyl)piperidine, which remains a staple in industrial catalysis .

Biological Activity

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol, a piperidine derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a piperidine ring with three methyl substitutions and an amino-butanol side chain, which may influence its pharmacological profile.

- IUPAC Name : 2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol

- Molecular Formula : C₁₂H₂₆N₂O

- Molecular Weight : 214.35 g/mol

- CAS Number : 198543-01-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Hydrogen bonding with target molecules.

- Hydrophobic interactions that stabilize binding.

- Van der Waals forces that facilitate conformational changes in the target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance:

- A series of piperidone-containing compounds demonstrated antiproliferative effects against various cancer cell lines, including MDA-MB231 (breast) and PC3 (pancreatic) cells. The mechanism involved the inhibition of pro-angiogenic factors like HIF, leading to reduced tumor growth .

Neuroprotective Effects

The piperidine structure is often associated with neuroprotective activities. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Dihydroorotate dehydrogenase (DHODH) : Inhibition of this enzyme has implications for cancer therapy and autoimmune diseases. Compounds targeting DHODH have shown promise in both in vitro and in vivo models .

Case Study 1: Antiproliferative Effects

In a study evaluating a series of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer agents like doxorubicin.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MDA-MB231 | 15 | Doxorubicin | 12 |

| PC3 | 20 | Doxorubicin | 18 |

| HepG2 | 25 | Melphalan | 22 |

Case Study 2: Neuroprotective Properties

A study focusing on neuroprotection showed that the compound could reduce neuronal apoptosis induced by oxidative stress. It was evaluated using primary neuronal cultures exposed to hydrogen peroxide.

| Treatment | Neuronal Viability (%) | Control Group (%) |

|---|---|---|

| Compound (10 µM) | 85 | 70 |

| Compound (20 µM) | 90 | 70 |

Q & A

Q. How can researchers design an efficient synthetic route for 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol?

- Methodological Answer: Begin with a literature review to identify analogous piperidine or amino alcohol syntheses, such as the use of reductive amination or nucleophilic substitution reactions . Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on precedents like the crystallization of quinoline derivatives in ethyl acetate . For example, details dissolving intermediates in methanol and cooling aqueous ammonia for controlled reactions, which can be adapted for piperidine-based systems .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer: Use and in deuterated solvents (e.g., CDCl or DMSO-d) to confirm stereochemistry and functional groups, as demonstrated in the characterization of amino alcohols . High-resolution mass spectrometry (HRMS) should validate molecular weight, as seen in quinoline derivatives . Purity can be assessed via HPLC with UV detection, referencing protocols for similar heterocyclic compounds .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Follow GHS classifications for structurally related compounds (e.g., Category 2 skin/eye irritants and H335 respiratory irritants) . Use fume hoods, nitrile gloves, and eye protection. Store in a cool, dry environment away from oxidizing agents, as advised in safety data sheets for pyridine derivatives .

Q. How should researchers select solvents for solubility testing?

- Methodological Answer: Prioritize polar aprotic solvents (e.g., DMSO, DMF) based on the compound’s amino alcohol functionality. For crystallization, ethyl acetate or methanol/water mixtures are effective, as shown in the purification of amino alcohols . Conduct preliminary tests with small-scale solubility assays .

Q. What protocols ensure compound stability during storage?

- Methodological Answer: Store under inert gas (N or Ar) at −20°C to prevent oxidation or hydrolysis, as recommended for air-sensitive amines . Regularly monitor stability via NMR or TLC, referencing degradation studies in piperidine analogs .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound?

- Methodological Answer: Apply the framework from Project INCHEMBIOL ():

- Phase 1: Measure log (octanol-water coefficient) and hydrolysis rates under varying pH/temperature .

- Phase 2: Use LC-MS/MS to track degradation products in simulated aquatic systems .

- Phase 3: Assess bioaccumulation potential in model organisms (e.g., Daphnia magna) .

Q. How to resolve contradictions in experimental data during synthesis optimization?

- Methodological Answer: Employ iterative Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity) . For example, if yield discrepancies arise between batches, use to verify intermediate purity . Cross-reference with synthetic routes for amino alcohols, where side reactions (e.g., over-alkylation) were mitigated via stepwise reagent addition .

Q. What strategies evaluate the compound’s stability under biological conditions?

- Methodological Answer: Simulate physiological environments:

- Gastric fluid: Incubate in pH 1.2 HCl/pepsin solution for 24h, analyze degradation via LC-MS .

- Plasma stability: Use human plasma at 37°C, quench with acetonitrile, and quantify parent compound loss .

Reference protocols from medicinal chemistry studies on amino alcohols .

Q. How to study structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer: Synthesize analogs with modified piperidine substituents (e.g., replacing methyl groups with halogens) . Test binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Compare with SAR data for quinoline-piperazine hybrids, where substituent electronegativity impacted target engagement .

Q. What methodologies identify degradation products under oxidative stress?

- Methodological Answer:

Expose the compound to HO/UV light or cytochrome P450 enzymes . Analyze products via HRMS/MS and , referencing oxidative degradation of pyridine derivatives . Use computational tools (e.g., DFT) to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.